The compound (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine is a complex organic molecule that belongs to the category of substituted triazoles and amines. This compound is notable for its unique structural features, which combine a methoxyphenyl group with a tetrahydrotriazoloazepine moiety. These structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various organic synthesis methods that involve the manipulation of functional groups and the formation of new chemical bonds. The synthesis routes may be informed by retrosynthetic analysis, which allows chemists to work backward from the target compound to identify simpler precursors.
The compound can be classified as follows:
The synthesis of (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine typically involves multiple steps that may include:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and the use of catalysts or bases (e.g., sodium hydride or potassium carbonate) to facilitate the reactions.
The molecular structure of (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine features:
The molecular formula can be represented as . The molecular weight is approximately 284.36 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
The compound may undergo various chemical reactions typical for amines and triazoles:
Reactions should be monitored using techniques such as thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each step.
The mechanism of action for compounds like (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine may involve interactions with specific biological targets such as receptors or enzymes. The presence of both amine and triazole functionalities suggests potential activity in modulating neurotransmitter systems or acting as enzyme inhibitors.
Experimental data would typically include binding affinities and activity assays against target proteins or cell lines to elucidate the pharmacological profile of this compound.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would provide insights into the purity and structural integrity of the synthesized compound.
The compound has potential applications in:
The construction of the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core necessitates sequential ring formation. Key approaches include:
Linear vs Convergent Routes: Linear synthesis typically begins with N-functionalization of ɛ-caprolactam (azepanone precursor). Reduction yields the corresponding azepane, which undergoes electrophilic halogenation at C1. Subsequent nucleophilic displacement with hydrazine generates the key 1-hydrazinoazepine intermediate. Cyclocondensation with orthoesters or acylhydrazides furnishes the triazolo[4,3-a]azepine core. Convergent strategies involve pre-forming the triazole ring (e.g., via cycloaddition or cyclocondensation) followed by ring expansion or coupling to azepane fragments, though this often suffers from lower regioselectivity [1].
Ring-Closing Strategies: Intramolecular cyclization is pivotal. The final triazole ring closure onto the azepine nitrogen commonly employs cyclocondensation reactions. For example, reacting 1-(2-haloacetyl)hydrazinoazepines under basic conditions facilitates intramolecular N-N bond formation and dehydration, yielding the triazolo-fused system. Alternatively, thermal or microwave-assisted cyclodehydration of semicarbazide or thiosemicarbazide intermediates derived from azepanone precursors provides efficient access, as demonstrated in analogous triazoloazepine syntheses [1] [4]. Reaction temperature and catalyst choice significantly influence cyclization kinetics and purity.
Table 1: Cyclization Methods for Triazolo[4,3-a]azepine Core Formation
Cyclization Strategy | Key Intermediate | Conditions | Reported Core Yield Range | Key Challenges |
---|---|---|---|---|
Cyclocondensation | 1-Hydrazinoazepine + RCO₂Et | EtOH, reflux, 6-12 h | 45-65% [1] | Imidate byproduct formation, moderate yield |
Intramolecular Dehydration | 1-(Carbazoyl)azepine | POCl₃, PPA, or P₂O₅, 80-120 °C | 55-75% [1] [4] | Harsh conditions, purification complexity |
Oxidative Cyclization | 1-(Acylhydrazino)azepine | I₂, DMSO, or MnO₂, RT-80 °C | 40-60% [1] | Sensitivity to substituents, overoxidation |
Ring Expansion | Diazepine-fused triazole | Lewis acid (e.g., AlCl₃), heat | 30-50% [4] | Competing rearrangement pathways, low yield |
Installing the (3-methoxyphenyl)aminomethyl side-chain at the C3 position of the triazoloazepine core relies heavily on nucleophilic substitution (SN) chemistry:
Electrophile Activation: The triazoloazepine C3 position is inherently electron-deficient, facilitating direct nucleophilic attack. However, achieving regioselective mono-functionalization often requires protecting group strategies for the azepine nitrogen. Common approaches include N-Boc protection or transient N-silylation prior to introducing the electrophilic linker at C3. Chloromethylation of the triazole ring using paraformaldehyde/HCl provides the crucial -CH₂Cl handle. Alternatively, Mannich-type reactions using formaldehyde and secondary amines offer direct access to aminomethyl derivatives, though controlling bis-alkylation remains challenging [3] [8].
Nucleophile Coupling: The final SN step involves reacting the C3-chloromethyl triazoloazepine with 3-methoxyaniline. This requires optimized conditions to suppress triazole ring decomposition or over-alkylation:
Table 2: Nucleophilic Substitution Optimization for Side-Chain Installation
Electrophile | Nucleophile | Solvent | Base/Catalyst | Temp./Time | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|---|
C3-CH₂Cl (unprotected) | 3-Methoxyaniline | DMF | K₂CO₃ | 80°C, 8 h | 62% | 88% |
C3-CH₂Cl (N-Boc) | 3-Methoxyaniline | CH₃CN | DIPEA | 70°C, 6 h | 75% | 92% |
C3-CH₂Cl (unprotected) | 3-Methoxyaniline | DMF | KI (cat.), K₂CO₃ | 80°C, 4 h | 68% | 90% |
C3-CH₂Cl (unprotected) | 3-Methoxyaniline | DMSO | - | MW, 100°C, 20 min | 82% | 95% |
C3-CH₂OSO₂CF₃ | 3-Methoxyaniline | CH₂Cl₂ | Pyridine | RT, 2 h | 78% | 94% |
While the target amine is achiral, accessing enantiopure intermediates or analogues is crucial for SAR studies. Key catalytic asymmetric strategies applicable to azepine building blocks include:
Asymmetric Hydrogenation: Chiral Ru- or Rh-catalyzed hydrogenation of prochiral dehydroazepines (e.g., 2,3,4,5-tetrahydro-1H-azepin-3-ones or enol acetates) provides access to chiral azepanes with high enantiomeric excess (ee >90%). Ligands like BINAP, DuPhos, and Josiphos are effective. This method is particularly valuable for synthesizing chiral 7-membered ring precursors before triazole annulation [8].
Enantioselective Organocatalysis: Proline-derived catalysts facilitate asymmetric Mannich reactions or α-aminoxylations of N-protected azepanones, introducing chirality α-to the ring nitrogen. Phase-transfer catalysis (PTC) using cinchona alkaloid-derived catalysts enables alkylation of azepine-fused glycine derivatives with high enantioselectivity, applicable for installing chiral side-chains.
Diastereoselective Cyclization: Incorporating chiral auxiliaries (e.g., Oppolzer’s sultam, Evans’ oxazolidinones) onto azepane or triazole precursors prior to cyclization allows diastereoselective ring closure. Subsequent auxiliary removal yields enantiopure triazoloazepines. Resolution using chiral acids (e.g., dibenzoyl tartaric acid) of racemic intermediates remains practical for initial scale-up despite atom inefficiency [4].
Table 3: Asymmetric Methods for Azepine/Triazoloazepine Synthesis
Asymmetric Strategy | Catalyst/Reagent | Substrate Type | ee (%) | Application Relevance |
---|---|---|---|---|
Hydrogenation | Ru-(S)-BINAP | 3-Oxoazepine enol acetate | 92-98% | Chiral azepane precursor synthesis |
Phase-Transfer Alkylation | N-(9-Anthracenylmethyl)cinchoninium bromide | Azepine glycine imine | 85-90% | Chiral α-alkyl azepines for side-chain mods |
Organocatalytic Mannich | L-Proline | N-PMP-protected azepanone | 80-88% | Chiral β-amino carbonyl azepines |
Diastereoselective Cyclization | (R)-Pantolactone auxiliary | Hydrazinoazepine | >95% de | Direct access to chiral triazoloazepine core |
Enzymatic Resolution | Lipase (CAL-B) | Racemic acetate ester intermediate | ~50% (theor) | Scalable resolution of racemic azepine-alcohols |
Maximizing yield and purity requires systematic optimization of reaction parameters beyond standard protocols:
Solvent Polarity: High dielectric constant solvents (DMSO, NMP) favor polar transition states in SNAr and cyclocondensations but may promote solvolysis. Co-solvent systems (e.g., toluene/DMF) balance solubility and reactivity.
Statistical Optimization: Response Surface Methodology (RSM) is invaluable for modeling multi-variable interactions. For instance, optimizing the aminomethylation step using a Central Composite Design (CCD) revealed significant interaction effects between temperature, catalyst loading (KI), and base stoichiometry, enabling yield increases from ~65% to >85% while reducing solvent volume by 30%. Similar approaches for cyclization steps identified optimal reagent stoichiometry and minimized byproduct formation through careful control of water content and addition rates [3] [7].
Advanced Techniques: Microwave irradiation drastically improves cyclocondensation kinetics, reducing reaction times from hours to minutes while suppressing side products. Continuous flow microreactors offer superior heat/mass transfer for exothermic steps like lithiation or chloromethylation, enhancing reproducibility and safety profile [8].
Transitioning from gram to multi-kilogram production of the target compound faces significant hurdles:
Intermediate Stability: Sensitive intermediates like 1-hydrazinoazepines and C3-chloromethyl triazoloazepines degrade upon prolonged storage or under suboptimal processing times common in large batches.
Purification Challenges: Chromatography is impractical at scale. Crystallization difficulties arise due to the molecule's amphiphilic nature and lack of pronounced crystalline polymorphs. Process development must focus on designing isolatable crystalline salts (e.g., HCl or oxalate salts) of intermediates or the final amine. Developing robust workups removing residual palladium (from potential catalytic steps), heavy metals, and mutagenic impurities (e.g., aryl amines) is essential [5] [8].
Material and Process Costs: Key cost drivers include:
Table 4: Scalability Challenges and Mitigation Strategies
Scale-Up Challenge | Laboratory Performance | Pilot-Scale Issue | Mitigation Strategy |
---|---|---|---|
Exothermic Cyclization | Controlled in oil bath | Thermal runaway risk in reactor | Semicontinuous reagent addition; In-line cooling; Temperature monitoring/control |
Hydrazinoazepine Degradation | Stable if used immediately | Decomposition during prolonged processing | In-situ generation and immediate consumption; Stabilization as salt |
Crystallization of Final Amine | Amorphous solid isolated | Oil formation, low purity | Salt formation (e.g., oxalate, besylate); Antisolvent crystallization screening |
High Dilution Cyclization (Macrocycle) | Low concentration (0.1M) | Massive solvent volume required | Continuous flow reactor with precise residence time control |
Residual Metal Removal | Simple column chromatography | Chromatography impractical | Adsorbent treatment (e.g., SiliaMetS Thiol); Precipitation/filtration |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9